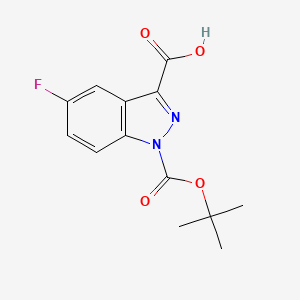

1-Boc-5-fluoro-3-indazole-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Boc-5-fluoro-3-indazole-carboxylic Acid is a chemical compound used for proteomics research . It is a heterocyclic organic compound .

Molecular Structure Analysis

The molecular formula of 1-Boc-5-fluoro-3-indazole-carboxylic Acid is C13H13FN2O4 . Its molecular weight is 280.25 .Physical And Chemical Properties Analysis

1-Boc-5-fluoro-3-indazole-carboxylic Acid is a yellow solid . It has a melting point of 280-282°C and a predicted boiling point of 446.9±48.0 °C . Its density is predicted to be 1.37±0.1 g/cm3 . It is soluble in DMSO and Methanol . The compound should be stored at -20°C .Aplicaciones Científicas De Investigación

- Researchers have explored the antiviral potential of 1-Boc-5-fluoro-3-indazole-carboxylic Acid. For instance:

- Compound methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value against CoxB3 virus .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .

- 1-Boc-5-fluoro-3-indazole-carboxylic Acid has been investigated for its in vitro antitubercular activity against H37Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) . Further studies are needed to explore its potential in treating tuberculosis .

- Although not extensively studied, some indazole derivatives, including 1-Boc-5-fluoro-3-indazole-carboxylic Acid, have demonstrated anti-inflammatory effects. These compounds may contribute to managing inflammatory conditions .

- While less explored, indazole derivatives often exhibit diverse biological effects. These may include antioxidant, antimicrobial, and antidiabetic activities. Further research is necessary to uncover additional therapeutic possibilities .

Antiviral Activity

Antitubercular Activity

Anti-Inflammatory Properties

Other Biological Activities

Mecanismo De Acción

Target of Action

The primary target of 1-Boc-5-fluoro-3-indazole-carboxylic Acid is the 5-HT4 receptor . This receptor plays a crucial role in the transmission of serotonin signals in the brain, which are involved in mood regulation, memory, and learning .

Mode of Action

As an indazolecarboxamide derivative, 1-Boc-5-fluoro-3-indazole-carboxylic Acid acts as an agonist of the 5-HT4 receptor . This means it binds to this receptor and activates it, enhancing the transmission of serotonin signals .

Biochemical Pathways

The activation of the 5-HT4 receptor triggers a cascade of biochemical reactions. These include the activation of adenylate cyclase, an enzyme that increases the production of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then lead to the activation of protein kinase A, which can phosphorylate various target proteins, leading to changes in cell function .

Pharmacokinetics

It is soluble in dmso and methanol , suggesting it may have good bioavailability

Result of Action

The activation of the 5-HT4 receptor by 1-Boc-5-fluoro-3-indazole-carboxylic Acid can lead to various cellular effects, depending on the specific cell type and the downstream proteins affected by the increase in cAMP levels. These effects can include changes in cell excitability, gene expression, and neurotransmitter release .

Propiedades

IUPAC Name |

5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O4/c1-13(2,3)20-12(19)16-9-5-4-7(14)6-8(9)10(15-16)11(17)18/h4-6H,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQIWLDKTZMYOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)C(=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654140 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-5-fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-5-fluoro-3-indazole-carboxylic Acid | |

CAS RN |

886368-29-2 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-5-fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine](/img/structure/B563102.png)

![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine](/img/no-structure.png)